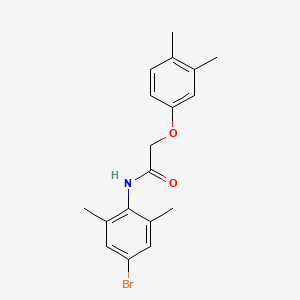
N-(4-bromo-2,6-dimethylphenyl)-2-(3,4-dimethylphenoxy)acetamide
概要
説明
N-(4-bromo-2,6-dimethylphenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of this compound includes a bromine atom and multiple methyl groups, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylaniline and 3,4-dimethylphenol.
Formation of the Acetamide Group: The aniline derivative undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The resulting acetamide is then coupled with 3,4-dimethylphenol using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the aromatic rings can be oxidized to form carboxylic acids or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Possible applications in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action for N-(4-bromo-2,6-dimethylphenyl)-2-(3,4-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the bromine atom and methyl groups could influence its binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
N-(4-bromo-2,6-dimethylphenyl)-acetamide: Lacks the phenoxy group, which may result in different reactivity and applications.
N-(4-chloro-2,6-dimethylphenyl)-2-(3,4-dimethylphenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine, which could affect its chemical properties and biological activity.
特性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-11-5-6-16(9-12(11)2)22-10-17(21)20-18-13(3)7-15(19)8-14(18)4/h5-9H,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTXSSLDXLSDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3737878.png)
![N-[4-(anilinocarbonyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3737883.png)
![4-Nitro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B3737890.png)
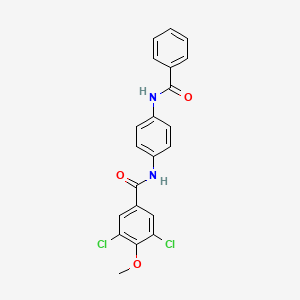
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3737916.png)
![5,5'-sulfonylbis[2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3737920.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B3737925.png)
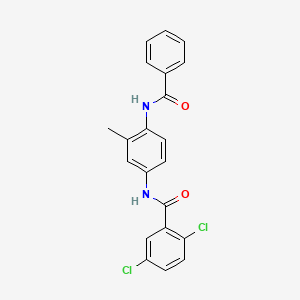
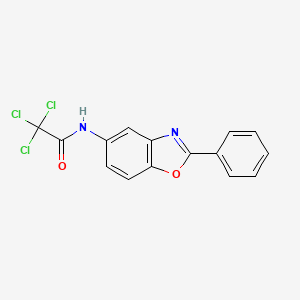
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B3737953.png)
![3-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3737964.png)
![(E)-3-(5-bromo-2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3737965.png)
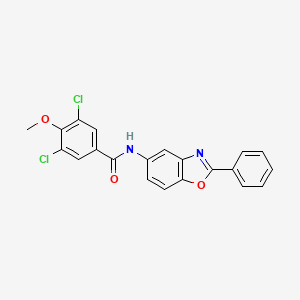
![2-({[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3737970.png)
